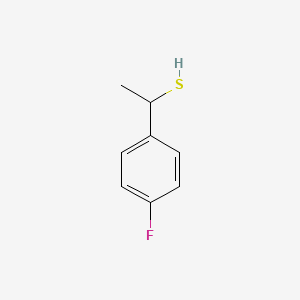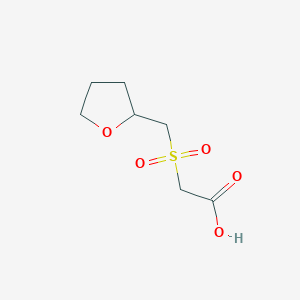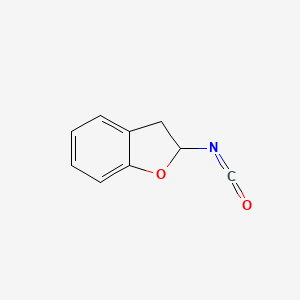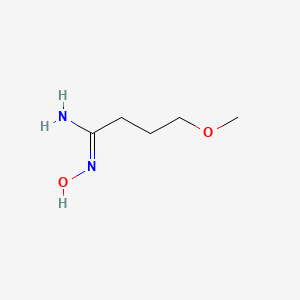
5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula ClC6H3(F)B(OH)2 . It is used as a reactant in various chemical reactions such as Suzuki cross-coupling reactions, synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, and synthesis of kinesin spindle protein inhibitors .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-fluorophenylboronic acid is represented by the formula ClC6H3(F)B(OH)2 . The molecular weight of the compound is 174.37 .Chemical Reactions Analysis
As mentioned earlier, 5-Chloro-2-fluorophenylboronic acid is used in Suzuki cross-coupling reactions . It is also used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity, and in the synthesis of kinesin spindle protein inhibitors .Physical And Chemical Properties Analysis
5-Chloro-2-fluorophenylboronic acid is a solid with a melting point of 122-127 °C . It has a molecular weight of 174.37 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Pyrazole derivatives have been synthesized and evaluated for their antimicrobial efficacy. These compounds, including various chloro-fluorophenyl pyrazoles, have shown excellent to good antibacterial activity against a range of bacteria. This suggests that 5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine could be a precursor in developing new antimicrobial agents (Mistry, Desai, & Desai, 2016).
Anti-inflammatory and Analgesic Activities
- Research has also explored the anti-inflammatory and analgesic properties of imidazolyl acetic acid derivatives, which share structural similarities with pyrazole compounds. These findings indicate the potential of pyrazole-based compounds in developing new anti-inflammatory and pain relief medications (Khalifa & Abdelbaky, 2008).
Organic Light-Emitting Diodes (OLEDs)
- Pyrazoloquinolines, a class of compounds related to pyrazoles, have been investigated for their applications in organic light-emitting diodes (OLEDs). These studies have focused on the influence of fluorine-containing substituents on the optical properties of the compounds, suggesting the potential use of this compound in OLED research (Szlachcic et al., 2017).
Structural Characterization and Crystallography
- The structural characterization and crystallography of pyrazole derivatives, including those with chloro-fluorophenyl groups, have provided valuable insights into their molecular conformations. This research aids in understanding the chemical and physical properties of such compounds, potentially guiding the synthesis of new materials with desired characteristics (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the GHS classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
5-(5-chloro-2-fluorophenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVBUJMTAGFCDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NN2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(furan-2-ylmethyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6143727.png)




![4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid](/img/structure/B6143760.png)


![1-[3-(4-fluorophenyl)prop-2-enoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6143783.png)


![1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B6143815.png)
![3-[4-(3-oxobutyl)phenoxymethyl]benzoic acid](/img/structure/B6143816.png)
